2-[4-chloro-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-(1,3-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine
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Overview
Description
2-[4-chloro-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-(1,3-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse pharmacological activities, including antileishmanial and antimalarial properties . The unique structure of this compound, featuring multiple aromatic rings and heterocyclic components, makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-[4-chloro-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-(1,3-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under specific conditions to form quinones or other oxidized derivatives.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include strong acids, bases, and specific catalysts.
Scientific Research Applications
2-[4-chloro-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-(1,3-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Its pharmacological properties are being explored for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-[4-chloro-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-(1,3-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit key enzymes and proteins involved in the survival and replication of pathogens, such as Leishmania and Plasmodium species. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound interferes with the metabolic processes of these pathogens .
Comparison with Similar Compounds
Compared to other pyrazole derivatives, 2-[4-chloro-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-(1,3-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine stands out due to its unique combination of aromatic rings and heterocyclic components. Similar compounds include:
Properties
Molecular Formula |
C27H22ClF3N6 |
---|---|
Molecular Weight |
522.9 g/mol |
IUPAC Name |
2-[4-chloro-3,5-bis(3-methylphenyl)pyrazol-1-yl]-4-(1,3-dimethylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C27H22ClF3N6/c1-15-7-5-9-18(11-15)24-23(28)25(19-10-6-8-16(2)12-19)37(35-24)26-32-21(13-22(33-26)27(29,30)31)20-14-36(4)34-17(20)3/h5-14H,1-4H3 |
InChI Key |
LFFXEHWBEANMLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C(=NN2C3=NC(=CC(=N3)C(F)(F)F)C4=CN(N=C4C)C)C5=CC=CC(=C5)C)Cl |
Origin of Product |
United States |
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